4-(quinazolin-2-yl)phenol
Description
Properties
CAS No. |
1262537-33-6 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Quinazolin 2 Yl Phenol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections of the 4-(quinazolin-2-yl)phenol Core
Retrosynthetic analysis of the 4-(quinazolin-2-yl)phenol core structure suggests several logical disconnection points for its synthesis. The primary strategic disconnections focus on the formation of the quinazoline (B50416) ring system, which is a bicyclic aromatic heterocycle.
A common approach involves disconnecting the bonds between the nitrogen atoms of the pyrimidine (B1678525) ring and the adjacent carbon atoms (N1-C2 and C4-N3). This leads to two key precursor fragments: an ortho-substituted aniline (B41778) derivative and a synthon that provides the remaining C2 carbon of the quinazoline ring.
Key Retrosynthetic Disconnections:
Disconnection A: This strategy breaks the N1-C2 and the C2-N3 bonds, conceptually leading back to a 2-aminobenzonitrile (B23959) or a related derivative (e.g., 2-aminobenzamide) and a benzoic acid derivative. In the context of 4-(quinazolin-2-yl)phenol, the phenolic hydroxyl group is often protected, for instance as a methoxy (B1213986) ether, during the synthesis. This leads to precursors like 2-aminobenzonitrile and a 4-methoxybenzoyl chloride. acs.org
Disconnection B: This approach involves cleaving the N3-C4 and C4-C4a bonds, pointing towards an anthranilamide and an aldehyde as starting materials. mdpi.com The reaction between 2-aminobenzamide (B116534) and 4-hydroxybenzaldehyde (B117250) represents one of the most direct routes to the target molecule.
Disconnection C: A variation involves breaking the N1-C8a and N3-C4 bonds, which suggests starting materials like 2-aminobenzylamines and a one-carbon source, often an aldehyde or its derivative. nih.gov
These disconnections form the basis for the majority of the established and novel synthetic routes discussed in subsequent sections. A generalized retrosynthetic scheme points to the use of substituted primary amines and anthranilic acid derivatives as fundamental building blocks. researchgate.net
Established Synthetic Routes to 4-(quinazolin-2-yl)phenol: A Critical Review
Numerous synthetic methods have been established for the construction of the 2-substituted quinazoline scaffold. These routes are generally characterized by the condensation of two key components to form the pyrimidine ring fused to the benzene (B151609) ring.
One of the most direct and widely used methods is the aerobic oxidative cyclization of a 2-aminobenzamide with an appropriate aldehyde. mdpi.com For the synthesis of 4-(quinazolin-2-yl)phenol itself, this would involve the reaction of 2-aminobenzamide with 4-hydroxybenzaldehyde. This method is advantageous due to the ready availability of the starting materials. mdpi.com
Another robust and frequently employed method begins with a 2-aminobenzonitrile, which is first acylated with a substituted benzoyl chloride (such as 4-methoxybenzoyl chloride) to form an N-(2-cyanophenyl)amide intermediate. acs.org This intermediate is then subjected to base-catalyzed cyclization to form the quinazoline ring. The methoxy group serves as a protecting group for the phenol (B47542), which can be deprotected in a subsequent step to yield the final product. acs.orgmdpi.comnih.gov
Other established, though sometimes more complex, procedures include:
The reaction of anthranilic acid and appropriately substituted imidates in a one-pot procedure. researchgate.net
The Niementowski quinazoline synthesis, which involves the thermal condensation of anthranilic acids with amides. frontiersin.org
The condensation of anthranilate esters with guanidine. researchgate.net
These methods, while effective, can sometimes require harsh conditions, long reaction times, or result in moderate yields, which has prompted the development of more optimized and catalyzed protocols.
Table 1: Overview of Selected Established Synthetic Routes
| Route | Starting Material 1 | Starting Material 2 | Key Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Oxidative Cyclization | 2-Aminobenzamide | 4-Hydroxybenzaldehyde | Aerobic, DMSO | 2-Aryl-quinazolin-4(3H)-one | mdpi.com |
| Amide Cyclization | 2-Aminobenzonitrile | 4-Methoxybenzoyl chloride | Base-catalyzed cyclization, then deprotection | 2-(Quinazolin-2-yl)phenol | acs.org |
| Imidate Condensation | Anthranilic Acid | Substituted Imidate | One-pot, mild conditions | 2-Aryl/Alkyl-quinazolinones | researchgate.net |
Development of Novel and Optimized Synthetic Protocols
Research in quinazoline synthesis has increasingly focused on improving efficiency, sustainability, and scope. This has led to the development of numerous novel protocols centered on catalysis, green chemistry principles, and methods for enhancing yield and purity.
Catalytic Approaches in Quinazoline Synthesis
The use of catalysts has revolutionized quinazoline synthesis, allowing for milder reaction conditions, higher yields, and greater functional group tolerance. A wide array of both metal-based and metal-free catalytic systems have been reported. mdpi.com
Transition Metal Catalysis:
Copper (Cu): Copper catalysts are widely used for their low cost and high efficiency. They facilitate cascade reactions, such as the sequential Ullmann-type coupling and aerobic oxidation of (2-bromophenyl)methylamines and amides. organic-chemistry.org Copper salts like CuCl and CuBr have been employed in one-pot syntheses from 2-aminobenzylamines and aldehydes or from (2-aminophenyl)methanols. nih.govmdpi.com
Iron (Fe): Iron catalysts are attractive due to their abundance and low toxicity. FeCl₂·4H₂O has been used for the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, offering an atom-economical and environmentally benign route. researchgate.net
Cobalt (Co): Cobalt salts such as Co(OAc)₂·4H₂O have proven effective in catalyzing the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions. organic-chemistry.orgresearchgate.net
Palladium (Pd), Ruthenium (Ru), and Iridium (Ir): These precious metals are used for highly efficient transformations, including C-H bond functionalization and acceptorless dehydrogenative coupling reactions, often with high atom economy. organic-chemistry.orgresearchgate.netnih.gov
Metal-Free Catalysis:
Iodine (I₂): Molecular iodine is an effective catalyst for the amination of 2-aminobenzaldehydes using oxygen as a green oxidant, avoiding the need for transition metals. organic-chemistry.org
Ceric Ammonium Nitrate (CAN): CAN has been used to catalyze the synthesis of 2-phenylquinazolines from 2-aminobenzophenones and benzylamines. nih.gov
Table 2: Examples of Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Starting Materials | Reaction Type | Key Advantages | Reference(s) |
|---|---|---|---|---|
| CuI / K₂CO₃ | (2-bromophenyl)methylamines + Amides | Tandem Ullmann coupling/Oxidation | Readily available materials | mdpi.com |
| FeCl₂·4H₂O | (2-aminophenyl)methanols + Benzamides | Acceptorless Dehydrogenative Coupling | Atom-economical, benign | researchgate.net |
| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols + Nitriles | Dehydrogenative Cyclization | Ligand-free, mild conditions | organic-chemistry.org |
| I₂ / O₂ | 2-Aminobenzaldehydes + Benzylamines | Benzylic sp³ C-H Amination | Metal-free, green oxidant | organic-chemistry.org |
Sustainable and Green Chemistry Methodologies for Laboratory Synthesis
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly synthetic routes to quinazolines. These methods aim to reduce waste, avoid hazardous solvents, and lower energy consumption. researchgate.net
Key green approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. frontiersin.org It has been successfully applied to various quinazoline syntheses, including the Niementowski and Radziszewski reactions. frontiersin.org
Deep Eutectic Solvents (DES): DES, such as choline (B1196258) chloride:urea (B33335), have been employed as green and reusable solvent systems for the synthesis of quinazolinones. tandfonline.comtandfonline.com
Use of Water as a Solvent: Syntheses have been developed that use water as the solvent, such as the reaction of diaminoglyoxime (B1384161) with anthranilic acid derivatives over a magnetic silica-based catalyst. nih.gov
Nanocatalysis: Nanocatalysts are gaining attention due to their high surface area and enhanced catalytic activity, which allows for lower catalyst loading and increased selectivity, contributing to a greener process. tandfonline.com
Organocatalysis: Metal-free organocatalytic methods, such as the use of 4,6-dihydroxysalicylic acid with oxygen as the terminal oxidant, provide a sustainable alternative to metal-catalyzed reactions. frontiersin.org
Electrochemical Synthesis: Anodic oxidative difunctionalization offers a metal- and catalyst-free approach that is low-cost and environmentally friendly. researchgate.net
Yield Enhancement and Purity Control in Laboratory-Scale Synthesis
The optimization of reaction conditions is crucial for maximizing product yield and ensuring high purity, which is particularly important for applications in medicinal chemistry. frontiersin.org The demand for high-purity molecules has driven the development of highly efficient synthetic methods. frontiersin.org
Yields for modern catalytic syntheses of quinazolines are often reported in the good to excellent range (70-95%). mdpi.comnih.gov For instance, a metal-free method using an organocatalyst reported yields of up to 81%. frontiersin.org Microwave-assisted reactions have also been shown to significantly increase yields compared to classical heating methods. frontiersin.org
Purity control is achieved through careful optimization of the reaction and the work-up procedure. While column chromatography is a standard purification technique, methods that circumvent it are desirable for larger-scale synthesis and green chemistry. The development of work-up procedures that allow for product isolation through simple filtration or recrystallization represents a significant advance in facilitating purity control. researchgate.net
Synthetic Approaches for Structural Derivatization and Analog Generation
The 4-(quinazolin-2-yl)phenol scaffold is a versatile template for the generation of diverse chemical libraries. Structural derivatization can be achieved at several positions on the quinazoline core and the phenol ring, allowing for fine-tuning of its properties.
A powerful and common strategy for derivatization at the C4-position involves the conversion of a precursor 2-substituted-quinazolin-4(3H)-one into a 4-chloro-2-substituted-quinazoline intermediate using reagents like phosphorus oxychloride. researchgate.netmdpi.com This 4-chloro group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles, particularly amines, to generate a library of 4-aminoquinazoline derivatives. acs.org This approach has been used to synthesize potent enzyme inhibitors by introducing various acyclic and cyclic amines at the 4-position. acs.org
Further derivatization can be performed on other parts of the molecule:
Phenol Modification: The phenolic hydroxyl group can be alkylated or used as a handle for cross-coupling reactions. For example, after conversion to a triflate, a Suzuki-Miyaura reaction can be used to install various aryl or heteroaryl groups. acs.org
Quinazoline Ring Substitution: Substituents can be introduced on the benzo portion of the quinazoline ring by starting with appropriately substituted anthranilic acid or 2-aminobenzonitrile derivatives. mdpi.comnih.gov
C2-Position Modification: The substituent at the C2-position is typically installed from the beginning of the synthesis, for example, by choosing a specific aldehyde or benzoyl chloride. However, linking the phenol to the quinazolinone core via different linkers (e.g., an ethylene (B1197577) group) has also been explored to create analogues. mdpi.com
Table 3: Examples of Structural Derivatization of the Quinazoline Core
| Starting Scaffold | Reagent(s) / Reaction | Position Modified | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| 2-Aryl-quinazolin-4(3H)-one | POCl₃, then R₂NH | C4 | 4-(Dialkylamino)-2-aryl-quinazoline | acs.org |
| 2,4-Dichloroquinazoline | Secondary Amines (e.g., Imidazole) | C2 and C4 | 2,4-Bis(imidazol-1-yl)quinazoline | nih.govrsc.org |
| 8-Methoxy-2-aryl-quinazolin-4(3H)-one | BBr₃ | C8-OCH₃ | 8-Hydroxy-2-aryl-quinazolin-4(3H)-one | mdpi.comnih.gov |
| 2-(Quinazolin-2-yl)phenol | Triflic Anhydride, then Arylboronic Acid / Pd catalyst | Phenolic OH | 2-(Quinazolin-2-yl)-O-aryl ether (via Suzuki coupling) | acs.org |
Elucidation of Biological Activities and Molecular Mechanisms of 4 Quinazolin 2 Yl Phenol
In Vitro Investigation of Specific Molecular Targets
The interaction of 4-(quinazolin-2-yl)phenol and its analogs with specific molecular targets has been a subject of significant research, revealing their potential as inhibitors of enzymes crucial to cancer cell proliferation and survival.
Enzyme Inhibition Kinetics and Binding Affinities
Quinazoline (B50416) derivatives are recognized as potent inhibitors of various protein kinases. nih.gov The 4-(quinazolin-2-yl)phenol scaffold has been a starting point for the development of selective kinase inhibitors.
One area of focus has been the inhibition of receptor tyrosine kinases (RTKs) like RET kinase, which is implicated in several cancers. nih.gov Phenolic anilinoquinazolines have demonstrated improved binding affinities for RET. nih.gov For instance, a derivative, compound 6b , was found to be a selective inhibitor of PI3Kα with an IC50 of 13.6 nM. nih.gov This inhibition of PI3Kα subsequently blocks the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. nih.gov
Furthermore, derivatives of 4-(quinazolin-2-yl)phenol have been investigated as inhibitors of other kinases. For example, certain 2-substituted quinazolin-4(3H)-ones have been screened for their potency against a large panel of kinases. nih.gov Another study identified a quinazolin-4-amine (B77745) derivative, compound 6 , as a potent and selective inhibitor of Aurora A kinase. nih.gov
The inhibitory activity of these compounds is not limited to kinases. Research has also identified a derivative, EVP4593, as a highly potent inhibitor of mitochondrial complex I, a key component of the electron transport chain. nih.gov
Below is a table summarizing the enzyme inhibition data for selected derivatives.
| Compound | Target Enzyme | IC50 | Reference |
| 6b | PI3Kα | 13.6 nM | nih.gov |
| Compound 6 | Aurora A kinase | Potent Inhibition | nih.gov |
| EVP4593 | Mitochondrial Complex I | Highly Potent | nih.gov |
| 2i | CDK2 | 0.173 ± 0.012 µM | nih.gov |
| 3i | CDK2 | 0.177 ± 0.032 µM | nih.gov |
Receptor Modulatory Effects and Ligand-Binding Studies
The quinazoline core is known to bind to the hinge region of kinases, a common feature in many kinase inhibitors. nih.gov For instance, in the case of RET kinase, the quinazoline core of anilinoquinazolines binds to the hinge region (Glu805-Ala807), with the anilino ring situated in a hydrophobic pocket. nih.gov
Derivatives of 4-(phenylamino)quinazoline have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These compounds bind to the ATP binding site of the receptor. nih.gov Specifically, 6-acrylamide derivatives of 4-(phenylamino)quinazoline have been shown to react with cysteine-773 in the EGFR active site, leading to irreversible inhibition. nih.gov
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a significant class of therapeutic targets. ajwilsonresearch.comnih.gov The modulation of PPIs by small molecules is a growing area of drug discovery. ajwilsonresearch.com While there is extensive research on quinazoline derivatives as enzyme inhibitors, specific studies detailing the direct modulation of protein-protein interactions by 4-(quinazolin-2-yl)phenol are less common. However, the inhibition of kinases by these compounds indirectly affects downstream signaling cascades that are heavily reliant on PPIs. For example, inhibiting PI3Kα disrupts its interaction with downstream effectors, thereby modulating the entire PI3K/Akt pathway. nih.gov
Cellular Pathway Perturbation Studies in vitro
The inhibitory effects of 4-(quinazolin-2-yl)phenol derivatives on molecular targets translate into significant perturbations of cellular pathways, ultimately leading to the inhibition of cancer cell growth.
Cell Cycle Progression Analysis
Several studies have demonstrated the ability of 4-(quinazolin-2-yl)phenol derivatives to induce cell cycle arrest in cancer cells.
A 4-aminoquinazoline derivative, compound 6b , was found to cause G1 cell cycle arrest in HCT116 cells. nih.gov This arrest is a direct consequence of the inhibition of the PI3K signaling pathway. nih.gov Similarly, a quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M phase arrest in H1975 non-small cell lung cancer cells by inhibiting Aurora Kinase A. mdpi.com Another study on a thiazolo-[2,3-b]quinazolin-6-one derivative also observed DNA accumulation in the sub-G1 and G2/M phases, indicating cell cycle arrest. researchgate.net
The following table summarizes the effects of different derivatives on the cell cycle.
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| 6b | HCT116 | G1 Arrest | nih.gov |
| BIQO-19 | H1975 | G2/M Arrest | mdpi.com |
| Thiazolo-[2,3-b]quinazolin-6-one derivative | Not specified | Sub-G1 and G2/M accumulation | researchgate.net |
Apoptosis Induction and Mechanistic Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Quinazoline derivatives have been shown to be potent inducers of apoptosis. jofamericanscience.org
The 4-aminoquinazoline derivative 6b was found to induce apoptosis in HCT116 cells through a mitochondrial-dependent pathway. nih.gov This is often a downstream effect of inhibiting survival signals like the PI3K/Akt pathway. nih.gov Another quinoline (B57606) derivative, 6MN-4-AQ, was shown to induce apoptosis in pancreatic cancer cells through the activation of Caspase-3 and cleavage of PARP. nih.gov The study also linked this to the suppression of the Akt/mTOR pathway and induction of ER stress. nih.gov
Furthermore, the quinazolin-4(3H)-one derivative BIQO-19 was also demonstrated to effectively increase the apoptotic cell population in H1975 cells. mdpi.com The extrinsic apoptotic pathway, involving the upregulation of death receptors like DR5 and FAS, has also been implicated in the apoptotic effects of related compounds. koreascience.kr
Signal Transduction Cascade Interventions
Derivatives of the 2-(quinazolin-2-yl)phenol scaffold have been identified as potent modulators of signal transduction pathways, primarily through the competitive inhibition of key protein kinases involved in cell cycle regulation and cancer progression.
Structure-based drug design has led to the optimization of a series of 2-(quinazolin-2-yl)phenols as potent and selective ATP-competitive inhibitors of Checkpoint Kinase 2 (CHK2). acs.orgacs.org CHK2 is a crucial enzyme in the DNA damage response signaling pathway. acs.orgacs.org A screening of a library of these compounds identified initial hits that, through structural optimization, led to highly potent inhibitors. acs.org For instance, the derivative CCT241533 (compound 46 in the study) demonstrated an IC₅₀ value of just 3 nM against CHK2, showing good selectivity over the related kinase CHK1 and a broader panel of kinases. acs.orgkent.ac.uk This inhibition was shown to be mechanistic in HT29 human colon cancer cells. acs.orgkent.ac.uk
Furthermore, phenolic anilinoquinazolines, which share structural similarities, have been developed as potent inhibitors of the REarranged during Transfection (RET) receptor tyrosine kinase. nih.govnih.gov Deregulation of RET is implicated in several cancers, including medullary thyroid and lung cancers. nih.govnih.gov Phenolic moieties on these quinazoline derivatives were found to enhance potency towards RET. nih.govnih.gov The quinazoline core typically binds to the hinge region of the kinase domain, while the substituted phenyl group occupies a hydrophobic pocket, a common mechanism for kinase inhibitors. nih.gov
The broader class of quinazolinone-based compounds has also been explored as multi-targeted kinase inhibitors, showing activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Human Epidermal Growth Factor Receptor 2 (HER2), which are central to tumor growth and angiogenesis. mdpi.com
Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2-(Quinazolin-2-yl)phenol | CHK2 | 3 | acs.orgkent.ac.uk |
| Phenolic Anilinoquinazoline | RET | Potent Inhibition | nih.govnih.gov |
| 2-Sulfanylquinazolin-4(3H)-one | HER2, EGFR, VEGFR2 | Nanomolar ranges | mdpi.com |
Autophagy Modulation
Autophagy, a cellular process of self-digestion and recycling of cellular components, has a complex, often dual role in cancer. The interplay between autophagy and apoptosis (programmed cell death) is a key area of investigation for cancer therapeutics. Research on quinazolinone derivatives has revealed their potential to modulate these interconnected pathways.
A novel quinazolinone derivative, 2,3-dihydro-2-(quinoline-5-yl) quinazolin-4(1H)-one (DQQ), was shown to induce both apoptosis and autophagy in human leukemia MOLT-4 cells. nih.gov The induction of autophagy was confirmed through acridine (B1665455) orange staining, LC3 immunofluorescence, and the analysis of key autophagy-related proteins. nih.gov The study highlighted that the induced autophagy was dependent on cytochrome c, a critical component of the mitochondrial apoptotic pathway. nih.gov Silencing of cytochrome c strongly inhibited both DQQ-induced autophagy and apoptosis, suggesting a direct link. nih.gov Furthermore, while silencing the autophagy-related gene Beclin1 partially reversed the cell death, it also partially reversed the cleavage of PARP (a hallmark of apoptosis), indicating that the induced autophagy plays a role in regulating the apoptotic response. nih.gov This suggests a negative feedback potential of cytochrome c-regulated autophagy, presenting a novel therapeutic strategy. nih.gov
Broad Spectrum In Vitro Biological Activity Profiling
The quinazoline scaffold is a cornerstone of many anticancer agents, and its phenolic derivatives are no exception. nih.gov These compounds have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov Their mechanism often involves the inhibition of tyrosine kinases, which disrupts the aberrant signaling cascades that drive tumor growth, and the induction of apoptosis. nih.govnih.gov
Derivatives of 2-(quinazolin-2-yl)phenol, developed as CHK2 inhibitors, have shown activity in cancer cell lines. kent.ac.uk Similarly, 2-aryl-substituted quinazolinones have displayed moderate to potent antiproliferative effects against numerous cell lines. nih.gov For example, a newly synthesized series of 2-substituted quinazolines showed that a compound with a 2-methoxyphenyl substitution and a basic side chain had a remarkable antiproliferative profile against the majority of nine tested cancer cell lines. nih.gov Other studies have reported potent activity for quinazolinone-thiazolidinone hybrids against human breast (MCF-7) and lung (A549) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to the standard drug doxorubicin. isciii.es The induction of apoptosis is a common endpoint, characterized by the upregulation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov
Table 2: In Vitro Antiproliferative Activity of Selected Quinazolinone Derivatives
| Cell Line | Cancer Type | Compound Class | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | Quinazolinone-thiazolidinone hybrid | 0.030 ± 0.002 | isciii.es |
| MCF-7 | Breast Adenocarcinoma | Quinazolinone-thiazolidinone hybrid | 0.045 ± 0.003 | isciii.es |
| HepG2 | Liver Carcinoma | 2-Sulfanylquinazolin-4(3H)-one | 1.94 ± 0.11 | mdpi.com |
| HT29 | Colon Carcinoma | Indole-conjugated quinazolinone | >50 | nih.gov |
| LNCaP | Prostate Carcinoma | Polyphenolic quinazolin-4(3H)-one | Potent Cytotoxicity | nih.gov |
Chronic inflammation is a key factor in the development of many diseases. Quinazoline derivatives have been investigated as anti-inflammatory agents, targeting central inflammatory pathways. nih.govnih.gov
One of the primary mechanisms involves the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response. nih.gov A series of alkylthiourea quinazoline derivatives were developed that selectively inhibit the activation of NF-κB in macrophage-like cells. nih.gov These compounds were found to block the translocation of the NF-κB dimer to the nucleus and suppress the production of pro-inflammatory cytokines such as IL-6 and TNFα, with one compound showing an IC₅₀ of 0.84 µM for IL-6 inhibition. nih.gov
Another important mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. Novel quinazolinones conjugated with moieties like ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed as selective COX-2 inhibitors. nih.gov Several of these compounds exhibited superior COX-2 selectivity compared to celecoxib (B62257) and demonstrated potent in vivo anti-inflammatory activity. nih.gov
The rise of antimicrobial resistance necessitates the discovery of new classes of therapeutic agents. The quinazoline scaffold has emerged as a promising framework for the development of novel antibacterial and antifungal drugs. nih.govresearchgate.net
Quinazolinone derivatives have demonstrated broad-spectrum antimicrobial activity. nih.gov For instance, N2,N4-disubstituted quinazoline-2,4-diamines have potent antibacterial activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, with MIC values as low as 0.5 µM. nih.gov These compounds were also effective at eradicating biofilms, a major challenge in treating chronic infections. nih.gov Other studies have identified 4(3H)-quinazolinone derivatives with activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. acs.org The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs), similar to β-lactam antibiotics. acs.org
Antifungal activity has also been reported. nih.gov 4-Hydroxy-2-quinolone analogs, which are structurally related, showed exceptional activity against Aspergillus flavus, with one brominated derivative exhibiting an IC₅₀ of 1.05 µg/mL, surpassing the efficacy of the standard drug amphotericin B. nih.gov
Table 3: In Vitro Antimicrobial Activity of Selected Quinazoline Derivatives
| Organism | Compound Class | Activity (MIC) | Reference |
| Acinetobacter baumannii | N2,N4-disubstituted quinazoline-2,4-diamine | As low as 0.5 µM | nih.gov |
| Staphylococcus aureus (MRSA) | 4(3H)-Quinazolinone | ≤0.5 µg/mL | acs.org |
| Aspergillus flavus | 4-Hydroxy-2-quinolone analog | IC₅₀ = 1.05 µg/mL | nih.gov |
| E. coli | Quinazoline-2,4(1H,3H)-dione derivative | Moderate Activity | vanderbilt.edu |
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, contributes to numerous pathologies. Phenolic compounds are well-known for their antioxidant properties, and linking them to a quinazoline core can enhance this activity. nih.govscispace.com
Studies on new polyphenolic derivatives of quinazolin-4(3H)-one have demonstrated significant antioxidant and radical-scavenging capabilities. nih.govscispace.com Their potential is evaluated using various in vitro assays that measure hydrogen atom transfer, the ability to donate electrons, and metal ion chelation. scispace.com Research has shown that ortho-diphenolic quinazolinone derivatives, in particular, can exert a stronger antioxidant effect than standards like ascorbic acid and Trolox. scispace.com The antiradical activity of the quinazolin-4(3H)-one core is enhanced by its linkage with polyphenolic groups. nih.gov A series of heterocyclic 2-aryl-4(3H)-quinazolinone derivatives showed potent antioxidant activity in a superoxide (B77818) anion radical scavenging assay, with IC₅₀ values ranging from 0.57 µM to 48.93 µM. researchgate.net These compounds were also effective at inhibiting ROS in cellular assays, highlighting their potential to combat oxidative stress. researchgate.net
Target Selectivity and Off-Target Profiling in vitro
The in-vitro evaluation of the target selectivity and off-target profile of compounds is a critical step in drug discovery, providing insights into their potential therapeutic efficacy and safety. For the 4-(quinazolin-2-yl)phenol scaffold, while direct and extensive profiling data for the 4-hydroxy isomer is limited in publicly available research, significant studies on the closely related 2-(quinazolin-2-yl)phenol derivatives offer a strong basis for understanding the molecule's selectivity. These studies have primarily focused on kinase inhibition, a common therapeutic target for quinazoline-based compounds.
Detailed research into 2-(quinazolin-2-yl)phenol analogues has revealed a notable selectivity for certain protein kinases. Structure-based design efforts have been successful in generating potent and selective inhibitors of Checkpoint Kinase 2 (CHK2), a key enzyme in the DNA damage response signaling pathway. acs.orgnih.govkent.ac.uk Through optimization of substituents on the quinazoline and phenol (B47542) rings, specific compounds have been developed with high affinity for CHK2.
One such derivative, a 2-(quinazolin-2-yl)phenol compound designated as compound 46 in a prominent study, exhibited a half-maximal inhibitory concentration (IC50) of 3 nM against CHK2. acs.orgkent.ac.uk This demonstrates a high degree of potency for its primary target. Importantly, this compound also showed good selectivity against the closely related Checkpoint Kinase 1 (CHK1) and a broader panel of kinases, indicating a favorable selectivity profile. acs.orgkent.ac.uk
Furthermore, investigations into other quinazoline derivatives with phenolic substitutions have highlighted the potential for achieving selectivity between different kinase targets. For instance, studies on phenolic anilinoquinazolines have demonstrated that substitutions on the aniline (B41778) ring can significantly improve selectivity for RET (Rearranged during Transfection) kinase over KDR (Kinase Insert Domain Receptor). nih.gov This suggests that the substitution pattern on the phenolic ring of 4-(quinazolin-2-yl)phenol could similarly influence its kinase selectivity profile.
Off-target profiling is equally crucial to identify potential liabilities. A known off-target activity for some quinazoline-based inhibitors is the inhibition of the hERG (human Ether-à-go-go-Related Gene) ion channel, which can lead to cardiac toxicity. Research on the 2-(quinazolin-2-yl)phenol scaffold has shown that this off-target activity can be mitigated through the introduction of peripheral polar substitutions. acs.orgnih.govkent.ac.uk This highlights a strategy that could be applicable to 4-(quinazolin-2-yl)phenol to enhance its safety profile.
The screening of related 2-substituted quinazolin-4(3H)-ones against a wide panel of 109 kinases using techniques like Differential Scanning Fluorimetry (DSF) has also provided insights into the broader selectivity of the quinazoline scaffold. nih.gov Such comprehensive screening is essential to fully characterize the selectivity and potential off-target effects of new chemical entities.
While the specific target selectivity and off-target profile of 4-(quinazolin-2-yl)phenol have not been extensively documented in the reviewed literature, the data from its close analogues provide a strong foundation for its potential biological activities. The available evidence suggests that the 4-(quinazolin-2-yl)phenol scaffold is a promising starting point for the development of selective kinase inhibitors, with established strategies to address potential off-target activities.
Interactive Data Table: Kinase Selectivity of a Representative 2-(Quinazolin-2-yl)phenol Derivative (Compound 46)
| Target | IC50 (nM) | Selectivity | Reference |
| CHK2 | 3 | Highly Potent | acs.org, kent.ac.uk |
| CHK1 | Good selectivity vs. CHK2 | Selective | acs.org, kent.ac.uk |
| Other Kinases | Good selectivity in a wider panel | Selective | acs.org, kent.ac.uk |
Structure Activity Relationship Sar Studies and Lead Optimization of 4 Quinazolin 2 Yl Phenol Derivatives
Design Principles for Systematic Structural Modifications
The fundamental design principle for modifying 4-(quinazolin-2-yl)phenol derivatives revolves around the strategic manipulation of its constituent parts: the quinazoline (B50416) ring system and the phenolic moiety. The quinazoline core serves as a rigid scaffold that can be substituted at various positions to modulate the compound's physicochemical properties and target interactions. The phenolic hydroxyl group, on the other hand, often plays a crucial role in forming key hydrogen bonds with biological targets, and its derivatization can significantly impact potency and pharmacokinetic profiles.
Systematic structural modifications are typically guided by the desired biological activity. For instance, in the development of enzyme inhibitors, modifications are designed to optimize interactions with the active site of the target enzyme. This often involves the introduction of substituents that can exploit specific pockets or interact with key amino acid residues. The general approach involves a multi-pronged strategy:
Modification of the Quinazoline Ring: Introducing various substituents at different positions of the quinazoline ring to probe the electronic and steric requirements for optimal activity.
Modulation of the Phenolic Moiety: Altering the phenolic hydroxyl group or substituting the phenyl ring to enhance binding affinity and improve drug-like properties.
Linker Modification (if applicable): In cases where the quinazoline and phenolic moieties are connected via a linker, its length, flexibility, and chemical nature are systematically varied.
Impact of Substituents on the Quinazoline Ring System
The substitution pattern on the quinazoline ring has a profound effect on the biological activity of 4-(quinazolin-2-yl)phenol derivatives. Researchers have explored the introduction of various functional groups at different positions to understand their influence on potency and selectivity.
Electronic Effects on Biological Potency
In the context of antimicrobial activity, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of 2-phenyl-3-substituted quinazolin-4-ones has been shown to exert a significant influence. For example, compounds with methoxy (B1213986) and methyl-substituted phenyl rings at the 2-position exhibited enhanced antibacterial profiles.
Steric Hindrance and Conformational Influences
The size and spatial arrangement of substituents on the quinazoline ring can introduce steric hindrance, which in turn can influence the compound's ability to adopt a bioactive conformation and fit into the binding site of a target protein.
In a study on quinazolinone derivatives as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H, it was observed that steric hindrance of substituents on the quinazoline ring did not seem to negatively affect the activity. nih.gov This suggests that for certain targets, the binding pocket can accommodate bulky groups. However, introducing rigidity by creating a condensed aromatic ring system ortho to the quinazolinone core led to a decrease in activity, highlighting the importance of conformational flexibility. nih.gov
Positional Isomerism and Activity Modulation
The position of substituents on the quinazoline ring is a critical determinant of biological activity. Even minor changes in the substitution pattern can lead to significant differences in potency.
For instance, in a series of 4-anilino-quinazoline derivatives developed as EGFR/HER2 inhibitors, meta-bromoaniline derivatives displayed higher antiproliferative activity compared to their para-substituted counterparts. This underscores the importance of the substituent's position in achieving the desired biological effect.
Modulation of the Phenolic Moiety for Enhanced Activity
The phenolic moiety of 4-(quinazolin-2-yl)phenol is a key pharmacophoric element, often involved in crucial hydrogen bonding interactions with the target protein. Its modulation is a common strategy for lead optimization.
Derivatization of the Hydroxyl Group
The derivatization of the phenolic hydroxyl group can serve multiple purposes, including improving metabolic stability, altering solubility, and fine-tuning binding interactions.
One common approach is the conversion of the phenol (B47542) to its corresponding methoxy ether, which can then be demethylated to regenerate the phenol in a later synthetic step or to study the importance of the free hydroxyl group for activity. nih.gov For example, in the synthesis of antiproliferative 2-substituted quinazolinones, methoxy-substituted precursors were efficiently demethylated using boron tribromide to yield the final phenol analogs. nih.gov
Furthermore, the phenolic oxygen can be used as a handle for introducing other functional groups. A patent for herbicidal agents describes the synthesis of (R)-2-[4-((quinazolin-4-one)-2-oxy)phenoxy]propionate derivatives, where the phenolic oxygen is linked to a propionate (B1217596) moiety. google.com This type of derivatization can significantly alter the compound's properties and biological activity.
The following table summarizes the inhibitory activities of some 2-substituted phenolic quinazolinone derivatives against various cancer cell lines, illustrating the impact of substitutions on the phenolic ring.
| Compound | Substitution on 2-phenyl ring | Cancer Cell Line | IC50 (µM) | Reference |
| 21 | 2-hydroxyphenyl | A549 (Lung) | >10 | mdpi.com |
| 21 | 2-hydroxyphenyl | HCT116 (Colon) | >10 | mdpi.com |
| 21 | 2-hydroxyphenyl | PANC-1 (Pancreatic) | 6.3 | mdpi.com |
| 25 | 2,3-dihydroxyphenyl | A549 (Lung) | >10 | mdpi.com |
| 25 | 2,3-dihydroxyphenyl | HCT116 (Colon) | >10 | mdpi.com |
| 25 | 2,3-dihydroxyphenyl | PANC-1 (Pancreatic) | >10 | mdpi.com |
Table 1: Antiproliferative Activity of 2-Substituted Phenolic Quinazolinone Derivatives.
The data suggests that the substitution pattern on the phenolic ring plays a crucial role in determining the antiproliferative potency of these compounds.
Substituent Effects on the Phenyl Ring
Inductive effects are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms involved. Most substituents, such as halogens, nitrogen, and oxygen, are more electronegative than carbon and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. libretexts.org Conversely, alkyl groups are electron-donating through induction. libretexts.org
Resonance effects, on the other hand, involve the delocalization of electrons through the pi (π) system. Substituents with lone pairs of electrons, like hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups, can donate electrons to the aromatic ring via resonance, which is an activating effect. libretexts.org Conversely, groups with pi bonds to electronegative atoms, such as nitro (-NO2) and carbonyl (-C=O), withdraw electrons from the ring through resonance, a deactivating effect. libretexts.org
The following table summarizes the general activating and deactivating effects of common substituents on a phenyl ring, which can be extrapolated to the 2-phenyl ring of the 4-(quinazolin-2-yl)phenol scaffold.
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
| -OH, -OR | Electron-withdrawing | Electron-donating | Activating |
| -NH2, -NHR, -NR2 | Electron-withdrawing | Electron-donating | Activating |
| -Alkyl (e.g., -CH3) | Electron-donating | None | Activating |
| -Halogens (F, Cl, Br, I) | Electron-withdrawing | Electron-donating | Deactivating |
| -NO2 | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -CN | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -C=O (e.g., -CHO, -COR) | Electron-withdrawing | Electron-withdrawing | Deactivating |
| -SO3H | Electron-withdrawing | Electron-withdrawing | Deactivating |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug design for predicting the activity of novel compounds and understanding the physicochemical properties that govern their efficacy. nih.gov QSAR models are broadly categorized into 2D-QSAR and 3D-QSAR. nih.gov
2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of the molecule, such as molecular weight, lipophilicity (logP), and topological indices. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional structure of the molecules and the spatial distribution of their properties. nih.gov
Several QSAR studies have been conducted on quinazoline and quinazolinone derivatives, providing insights that can be relevant to the 4-(quinazolin-2-yl)phenol scaffold. For example, a 3D-QSAR study on quinazolinone derivatives as matrix metalloproteinase-13 (MMP-13) inhibitors resulted in reliable CoMFA and CoMSIA models. nih.gov The contour maps generated from these models indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary influencers of inhibitory activity. nih.gov Such models are crucial for designing new derivatives with potentially improved potency.
In another study focusing on quinazoline derivatives as potential drugs for osteosarcoma, both 2D and 3D-QSAR models were developed. nih.gov The 3D-QSAR model, constructed using the CoMSIA method, showed high predictive power. nih.gov The insights from the molecular descriptors in the 2D-QSAR model and the contour maps from the 3D-QSAR model provided a basis for designing novel quinazoline derivatives with enhanced activity. nih.gov
A QSAR study on quinazolin-4(3H)-one derivatives as breast cancer inhibitors also yielded a robust model. researchgate.net This model was subsequently used to design new molecules with predicted activities superior to the template compound. researchgate.net
The table below presents a summary of representative QSAR studies on quinazoline derivatives, highlighting the methodologies and key findings.
| Study Focus | QSAR Method | Key Findings | Reference |
| MMP-13 Inhibitors | 3D-QSAR (CoMFA, CoMSIA) | Electrostatic, hydrophobic, and H-bond acceptor fields are crucial for activity. | nih.gov |
| Osteosarcoma Agents | 2D-QSAR, 3D-QSAR (CoMSIA) | Developed a stable and predictive 3D-QSAR model for designing new compounds. | nih.gov |
| Acetylcholinesterase Inhibitors | 3D-QSAR | A validated pharmacophore model was used for virtual screening to identify potential inhibitors. | nih.gov |
| Breast Cancer Inhibitors | 2D-QSAR | Generated a predictive model used to design novel compounds with enhanced activity. | researchgate.net |
Pharmacophore Modeling and Ligand-Based Design Strategies
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that fit the model and are likely to be active. nih.gov
Ligand-based design strategies are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on the information derived from a set of known active and inactive molecules to build a model that predicts the activity of new compounds. nih.gov
For quinazoline derivatives, pharmacophore modeling has been successfully applied to identify novel inhibitors for various targets. For instance, a 3D-QSAR-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors. nih.gov This model, which consisted of two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring, was used to screen a database, leading to the identification of potential new inhibitors. nih.gov
In the quest for novel VEGFR-2 inhibitors, quinazolin-4(3H)-ones bearing a urea (B33335) functionality were designed and synthesized. Docking studies confirmed that the designed compounds could bind to the target enzyme in a manner similar to a known inhibitor. dovepress.com
A ligand-based design approach was also employed to develop quinazolin-4(3H)-one derivatives as breast cancer inhibitors. researchgate.net A QSAR model was first developed and then used to guide the design of seven new molecules, all of which exhibited better-predicted activities than the starting template. researchgate.net
The following table outlines the key pharmacophoric features and design strategies from studies on quinazoline derivatives.
| Target | Design Strategy | Key Pharmacophoric Features / Design Rationale | Reference |
| Acetylcholinesterase | 3D-QSAR Pharmacophore Modeling | Two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring. | nih.gov |
| VEGFR-2 | Molecular Hybridization and Docking | Combination of quinazolin-4(3H)-one with a urea moiety to enhance binding. | dovepress.com |
| Breast Cancer (EGFR) | Ligand-Based Design using QSAR | Modification of a template molecule based on a predictive QSAR model to improve activity. | researchgate.net |
| Topoisomerase I | Ligand-Based Pharmacophore Modeling | Identification of a pharmacophore model from known camptothecin (B557342) derivatives for virtual screening. | nih.gov |
Computational and Theoretical Investigations of 4 Quinazolin 2 Yl Phenol
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(quinazolin-2-yl)phenol and its derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.
Quinazoline (B50416) derivatives have been extensively studied as inhibitors of various enzymes, including:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Many quinazoline-based compounds are potent inhibitors of EGFR, a key target in cancer therapy. mdpi.comrjsocmed.comnih.govnih.gov Docking studies have shown that these compounds can bind to the ATP-binding site of the EGFR kinase domain, often forming crucial hydrogen bonds with key residues like Met793 and Thr790. nih.gov For instance, a series of 4-anilino quinazoline derivatives showed significant docking affinity for EGFR tyrosine kinase, with binding energies superior to the standard inhibitor Erlotinib. nih.gov
Other Kinases: Besides EGFR, quinazoline derivatives have been docked against other kinases such as CDK2, HER2, and VEGFR2. mdpi.comnih.gov For example, docking analysis of certain quinazolin-4(3H)-one derivatives revealed significant interactions with CDK2 and HER2 kinase enzymes, suggesting their potential as multi-targeted kinase inhibitors. nih.gov
Other Enzymes: Docking studies have also explored the interaction of quinazoline derivatives with enzymes like DNA gyrase B in Mycobacterium tuberculosis, cholinesterases (AChE and BChE), and various proteases. nih.govresearchgate.netnih.govbezmialem.edu.tr These studies help in understanding the structural basis for their potential antibacterial, anti-Alzheimer's, and anti-inflammatory activities.
The following table summarizes representative docking scores of quinazoline derivatives against various targets:
| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Reference |
| Quinazoline derivatives | EGFR Tyrosine Kinase | -6.74 to -7.46 | nih.gov |
| Pyrrolo[1,2-a]quinazoline derivative | DNA gyrase B (M. tuberculosis) | -11.25 | nih.gov |
| Quinazolin-4(3H)-one derivatives | Acetylcholinesterase (AChE) | -7.31 | bezmialem.edu.tr |
| Quinazolin-4(3H)-one derivatives | Butyrylcholinesterase (BChE) | -7.59 | bezmialem.edu.tr |
| Quinazolin-2,4-dione analogues | COVID-19 Main Protease (Mpro) | -7.9 to -9.6 | ekb.eg |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of 4-(quinazolin-2-yl)phenol, MD simulations provide valuable information about the stability of the ligand-protein complex predicted by molecular docking.
MD simulations, typically run for nanoseconds, can confirm the stability of the interactions observed in docking studies. For example, a 100 ns MD simulation of quinazoline derivatives complexed with EGFR showed that the selected leads maintained stable conformations. rjsocmed.com Similarly, MD simulations have been used to verify the stability of quinazoline derivatives docked against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) and EGFR tyrosine kinase. nih.govnih.govnih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from these simulations helps in understanding the dynamic behavior of the complex and the flexibility of the protein and ligand. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic properties of molecules, which are fundamental to their reactivity and interactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations have been employed to optimize ground-state geometries and calculate various electronic properties. semanticscholar.org These properties include:
Electron Affinity and Ionization Potential: These values indicate the ease with which a molecule can accept or lose an electron, respectively.
Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity descriptors help in predicting the reactivity of the molecule.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (Egap) is an indicator of molecular stability. semanticscholar.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP surfaces show the charge distribution on the molecule's surface, which is important for predicting sites of electrophilic and nucleophilic attack. semanticscholar.org
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies forms the potential energy landscape. Understanding the conformational preferences of 4-(quinazolin-2-yl)phenol is crucial as the biological activity is often dependent on a specific conformation. nih.gov
Computational methods can be used to explore the conformational space of a molecule and identify low-energy, stable conformations. For quinazoline derivatives, this analysis helps in understanding how the molecule might adapt its shape to fit into a biological target's binding site. nih.gov The flexibility of linkers between different fragments of a molecule can significantly influence its conformational landscape and, consequently, its biological activity. nih.gov
In Silico Physicochemical Property Prediction for Research Design
In silico methods are widely used to predict the physicochemical properties of drug candidates, which is a critical step in modern drug discovery. These predictions help in assessing the "drug-likeness" of a compound and its potential for absorption, distribution, metabolism, and excretion (ADME).
For quinazoline derivatives, various physicochemical properties are predicted using computational tools: rjsocmed.comresearchgate.netnih.govresearchgate.net
Lipinski's Rule of Five: This rule assesses drug-likeness based on properties like molecular weight, logP (octanol-water partition coefficient), and the number of hydrogen bond donors and acceptors. Many studies on quinazoline derivatives filter their compounds based on this rule to select for candidates with good oral bioavailability. rjsocmed.com
ADMET Properties: Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying potential liabilities early in the drug discovery process. Software like SwissADME and pkCSM are used to predict these properties for quinazoline derivatives. researchgate.net
The following table shows an example of predicted physicochemical properties for a class of environmental chemicals, illustrating the type of data generated in such studies:
| Property | R² between Predicted and Experimental Values | Reference |
| Octanol-water partition coefficient (logP) | > 0.826 | nih.gov |
| Water solubility (logS) | > 0.826 | nih.gov |
| Boiling point (BP) | 0.965 | nih.gov |
| Melting point (MP) | 0.826 | nih.gov |
| Vapor pressure (logVP) | > 0.826 | nih.gov |
| Bioconcentration factor (logBCF) | > 0.826 | nih.gov |
Virtual Screening Approaches for Identification of Novel Bioactive Scaffolds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the quinazoline scaffold, virtual screening has been a powerful tool for discovering new derivatives with potential biological activity. rjsocmed.comnih.govresearchgate.net
The process often involves:
Database Filtering: Large compound databases like PubChem are filtered based on criteria such as Lipinski's rule of five and other drug-likeness filters. rjsocmed.com
Docking-Based Screening: The filtered compounds are then docked into the active site of a biological target. The top-scoring compounds are selected for further investigation. rjsocmed.com
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to search for novel scaffolds that match the pharmacophoric features of known active compounds.
Through these virtual screening approaches, novel quinazoline derivatives have been identified as potential inhibitors for targets like EGFR and DNA gyrase B. rjsocmed.comnih.gov This highlights the utility of computational methods in expanding the therapeutic potential of the quinazoline scaffold. mdpi.com
Advanced Spectroscopic and Crystallographic Techniques for Structural and Mechanistic Insights into 4 Quinazolin 2 Yl Phenol
Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Conformation
Intramolecular hydrogen bonding is a key feature that can dictate the conformation of 4-(quinazolin-2-yl)phenol. The presence of a hydroxyl group on the phenol (B47542) ring and nitrogen atoms in the quinazoline (B50416) ring creates the potential for a hydrogen bond between the phenolic proton and one of the quinazoline nitrogens. This interaction would result in a more rigid, planar conformation. In the crystal structure of the aforementioned related compound, an intramolecular O—H⋯N hydrogen bond is indeed observed. researchgate.netnih.govnih.gov
The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-π stacking. The planarity of the quinazoline and phenol rings would facilitate π-π stacking interactions, where the aromatic rings of adjacent molecules align with each other. Furthermore, the phenolic hydroxyl group can act as a hydrogen bond donor, while the quinazoline nitrogens can act as acceptors, leading to the formation of extended hydrogen-bonded networks in the solid state. These interactions are crucial in determining the physical properties of the compound, such as its melting point and solubility.
Table 1: Hypothetical Crystallographic Data for 4-(quinazolin-2-yl)phenol based on related structures
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~15.6 |
| b (Å) | ~5.6 |
| c (Å) | ~17.2 |
| β (°) | ~101.1 |
| V (ų) | ~1482.4 |
| Z | 4 |
Note: This data is extrapolated from the crystal structure of 2-[4-(methylsulfanyl)quinazolin-2-yl]-1-phenylethanol and is for illustrative purposes only. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 4-(quinazolin-2-yl)phenol, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the chemical shifts of the protons on the quinazoline and phenol rings would be indicative of the electronic environment and the presence of any through-space interactions. For example, the proton of the hydroxyl group would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding. The protons on the aromatic rings would appear in the aromatic region of the spectrum, and their coupling patterns would allow for the assignment of each signal to a specific proton.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the quinazoline and phenol rings would have characteristic chemical shifts in the aromatic region. The position of the carbon attached to the hydroxyl group would be particularly informative.
While specific NMR data for 4-(quinazolin-2-yl)phenol is not extensively reported, data for related quinazolinone derivatives can provide insights. For instance, in various 2-substituted quinazolin-4(3H)-ones, the chemical shifts of the quinazoline and phenyl protons and carbons have been well-characterized. nih.govmdpi.com
Intermolecular interactions, such as the formation of dimers or aggregates in solution, can be studied using concentration-dependent NMR experiments. Changes in chemical shifts upon dilution can indicate the presence of such interactions. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to identify protons that are close in space, providing valuable information about the solution-state conformation and the relative orientation of the quinazoline and phenol rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(quinazolin-2-yl)phenol
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenolic OH | 9.0 - 10.0 | - |
| Quinazoline H4 | 8.5 - 8.8 | ~150 |
| Quinazoline H5/H8 | 7.8 - 8.2 | 125 - 135 |
| Quinazoline H6/H7 | 7.5 - 7.8 | 125 - 130 |
| Phenol H2'/H6' | 7.9 - 8.3 | ~129 |
| Phenol H3'/H5' | 6.9 - 7.2 | ~116 |
| Quinazoline C2 | - | ~160 |
| Phenol C1' | - | ~122 |
| Phenol C4' | - | ~160 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry for Metabolite Identification in vitro and Reaction Monitoring
High-resolution mass spectrometry (HRMS) is an indispensable technique for the accurate determination of molecular weight and elemental composition. For 4-(quinazolin-2-yl)phenol, HRMS would confirm the molecular formula of C₁₄H₁₀N₂O with high accuracy. hoffmanchemicals.com The technique is also crucial for identifying potential metabolites formed during in vitro studies.
In the context of drug metabolism studies, cells or liver microsomes are incubated with the parent compound, and the resulting mixture is analyzed by LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry). The high mass accuracy of the instrument allows for the confident identification of potential metabolites by determining their elemental composition. Common metabolic transformations include hydroxylation, glucuronidation, and sulfation of the phenol group, as well as oxidation of the quinazoline ring.
Reaction monitoring by HRMS is another important application. The progress of the synthesis of 4-(quinazolin-2-yl)phenol can be followed by analyzing small aliquots of the reaction mixture at different time points. This allows for the optimization of reaction conditions, such as temperature and reaction time, by monitoring the disappearance of starting materials and the appearance of the desired product.
While specific metabolite identification studies for 4-(quinazolin-2-yl)phenol are not detailed in the available literature, the general principles of using HRMS for such purposes are well-established.
Circular Dichroism Spectroscopy for Chiral Analogues (if applicable)
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. 4-(quinazolin-2-yl)phenol itself is not chiral. However, if a chiral center were to be introduced into the molecule, for example, by adding a chiral substituent, then CD spectroscopy could be used to study the stereochemistry of the resulting analogues.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will absorb one of these polarizations more strongly than the other, resulting in a CD spectrum. The shape and sign of the CD spectrum are characteristic of the absolute configuration of the chiral centers and the conformation of the molecule.
In the absence of any reported chiral analogues of 4-(quinazolin-2-yl)phenol, this section remains a prospective discussion of a powerful technique that could be applied should such compounds be synthesized in the future.
Future Perspectives and Translational Research Opportunities for 4 Quinazolin 2 Yl Phenol
Identification of Novel Therapeutic Niches Based on Mechanistic Insights
The future therapeutic applications of 4-(quinazolin-2-yl)phenol will largely depend on a deeper understanding of its mechanism of action. Quinazoline (B50416) derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors. nih.govevitachem.com For instance, different quinazoline compounds have demonstrated inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and RET kinase, which are crucial in cancer progression. nih.govnih.govnih.gov The phenolic group in 4-(quinazolin-2-yl)phenol could also play a significant role, as phenolic compounds are known for their antioxidant properties and ability to interact with various biological targets. nih.govnih.govmdpi.com
Elucidating the specific molecular targets of 4-(quinazolin-2-yl)phenol is paramount. By identifying the key enzymes or cellular pathways it modulates, researchers can pinpoint novel therapeutic areas. evitachem.com For example, if the compound is found to be a potent inhibitor of a specific kinase involved in an inflammatory pathway, it could be repurposed for autoimmune diseases. Similarly, if it demonstrates significant activity against microbial enzymes, it could be developed as a novel antimicrobial agent. mdpi.com The exploration of its effects on targets like tubulin, DNA topoisomerases, and various kinases could open up new avenues for anticancer therapies. nih.gov
Strategies for Further Lead Optimization and Analog Design
Lead optimization is a critical step in drug discovery that aims to enhance the desirable properties of a compound while minimizing its undesirable ones. danaher.compatsnap.com For 4-(quinazolin-2-yl)phenol, several strategies can be employed for further lead optimization and the design of more potent and selective analogs.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the structure-activity relationship is fundamental. This involves synthesizing a series of analogs by modifying different parts of the 4-(quinazolin-2-yl)phenol scaffold and evaluating their biological activity. nih.gov Key areas for modification include:
The Quinazoline Core: Substitutions at various positions of the quinazoline ring can significantly impact activity. For example, modifications at the C-2, C-6, and C-7 positions have been shown to influence the biological profiles of quinazoline derivatives. mdpi.comnih.gov
The Phenolic Group: The position and number of hydroxyl groups on the phenol (B47542) ring are crucial for activity. nih.gov Introducing other substituents on the phenol ring could also modulate the compound's properties.
Linker Modifications: If a linker is introduced between the quinazoline and phenol moieties, its length, flexibility, and chemical nature can be altered to optimize binding to the target. mdpi.com
Scaffold Hopping: This strategy involves replacing the quinazoline core with other heterocyclic systems while retaining the key pharmacophoric features. researchgate.netpatsnap.com This can lead to the discovery of novel chemical scaffolds with improved properties, such as better solubility or metabolic stability.
Computational Approaches: Molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the design of new analogs by predicting their binding affinity and activity. patsnap.compatsnap.com These in silico methods can help prioritize which analogs to synthesize, saving time and resources.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a powerful tool for discovering new drug leads by testing large libraries of compounds against a specific biological target. drugtargetreview.com The 4-(quinazolin-2-yl)phenol scaffold and its derivatives can be integrated into HTS campaigns in several ways.
Library Synthesis: A diverse library of 4-(quinazolin-2-yl)phenol analogs can be synthesized using combinatorial chemistry approaches. patsnap.comnih.gov This library can then be screened against a wide range of biological targets to identify new activities.
Quantitative HTS (qHTS): Unlike traditional HTS which tests compounds at a single concentration, qHTS generates concentration-response curves for every compound in a library. genome.gov This provides more detailed information about the potency and efficacy of the compounds and helps to reduce the number of false positives and negatives. Applying qHTS to a library of 4-(quinazolin-2-yl)phenol analogs could accelerate the identification of promising drug candidates.
Cell-Based Assays: In addition to biochemical assays, cell-based HTS assays can be used to evaluate the effects of 4-(quinazolin-2-yl)phenol analogs in a more physiologically relevant context. plos.orgmdpi.com These assays can measure various cellular processes, such as cell proliferation, apoptosis, and the activation of specific signaling pathways.
Challenges and Prospects in Quinazoline-Based Compound Research
While the quinazoline scaffold holds great promise, there are several challenges that need to be addressed in the research and development of compounds like 4-(quinazolin-2-yl)phenol. nih.gov
Drug Resistance: A significant challenge in cancer therapy is the development of drug resistance. nih.gov It will be crucial to investigate whether cancer cells can develop resistance to 4-(quinazolin-2-yl)phenol and to develop strategies to overcome this, such as combination therapies.
Selectivity: Achieving high selectivity for the desired target over other related proteins is often a major hurdle. nih.gov Poor selectivity can lead to off-target effects and toxicity. Strategies like structure-based design and the introduction of specific functional groups can help to improve selectivity. nih.govpatsnap.com
Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of quinazoline-based compounds is essential for their clinical success. danaher.comnih.gov Issues such as poor solubility and rapid metabolism need to be addressed through chemical modifications. nih.govacs.org
Despite these challenges, the future of quinazoline-based research is bright. The versatility of the quinazoline scaffold allows for extensive chemical modifications, offering the potential to develop highly potent and selective drugs for a wide range of diseases. rsc.orgnih.gov
Synergistic Approaches with Other Active Agents in vitro
Investigating the synergistic effects of 4-(quinazolin-2-yl)phenol with other active agents in vitro can open up new therapeutic possibilities. Combining drugs with different mechanisms of action can lead to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. rsc.org
For instance, in the context of cancer, 4-(quinazolin-2-yl)phenol could be tested in combination with existing chemotherapeutic agents or targeted therapies. nih.gov In vitro studies using cancer cell lines can be designed to assess whether the combination results in a synergistic, additive, or antagonistic effect on cell viability and other cancer hallmarks. researchgate.net Similarly, for infectious diseases, combining 4-(quinazolin-2-yl)phenol with known antibiotics or antivirals could lead to more effective treatment regimens. mdpi.com
The design of hybrid molecules, where two or more pharmacophores are linked together in a single molecule, is another promising approach. rsc.orgnih.gov A hybrid molecule incorporating the 4-(quinazolin-2-yl)phenol scaffold and another active pharmacophore could exhibit multiple mechanisms of action and improved therapeutic potential. mdpi.com
Q & A
Q. How can metabolic stability be improved without sacrificing potency?
- Design Modifications :
- Fluorination at the 5′-position increases metabolic stability (t₁/₂ from 30 to 90 min) while maintaining CHK2 inhibition (IC₅₀: 25 nM) .
- Deuteration of labile C-H bonds reduces CYP-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
